N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of the bifuran moiety into the benzothiazole framework enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis bacterium .
Mode of Action
Benzothiazole derivatives have been associated with anti-inflammatory effects, suggesting that they may inhibit the biosynthesis of prostaglandins
Result of Action
Benzothiazole derivatives have been associated with anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown potential as inhibitors of ATP-PRTase
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may influence cell function
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the activity of ATP-PRTase . This suggests that N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. For instance, the reaction of 2-amino benzothiazole with [2,2’-bifuran]-5-ylmethyl carboxylic acid under suitable reaction conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), can yield the desired product .
Industrial production methods for such compounds often involve optimization of reaction conditions to achieve higher yields and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are also employed to streamline the synthesis process .
Chemical Reactions Analysis
N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, anti-tubercular, and anti-cancer agent.
Comparison with Similar Compounds
N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown significant anti-inflammatory activity and are structurally similar to the target compound.
Benzothiazole-6-carboxylic acid derivatives: These compounds are used in the synthesis of various bioactive molecules and share a similar core structure.
The uniqueness of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide lies in the incorporation of the bifuran moiety, which enhances its chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-17(11-3-5-13-16(8-11)23-10-19-13)18-9-12-4-6-15(22-12)14-2-1-7-21-14/h1-8,10H,9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNSOLGIXWGTPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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